2-Bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine chemical properties
2-Bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 2-Bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine .
Executive Summary
2-Bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine is a fused bicyclic heteroaromatic scaffold widely utilized in medicinal chemistry as a pharmacophore for kinase inhibition. Characterized by a planar, electron-deficient pyrazine ring fused to an electron-rich pyrazole, this molecule serves as a critical intermediate in the synthesis of drugs targeting the JAK/STAT pathway and SMN2 splicing (Spinal Muscular Atrophy). Its 2-bromo substituent provides a versatile "handle" for palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse libraries.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | 2-Bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine |
| CAS Registry Number | 1446334-44-6 |
| Molecular Formula | C₈H₈BrN₃ |
| Molecular Weight | 226.07 g/mol |
| SMILES | Cc1cc2[nH0]c(Br)c[nH0]2c(C)n1 (Isomeric representation) |
| Appearance | Off-white to yellow solid |
Structural Analysis
The core structure consists of a pyrazole ring fused to a pyrazine ring across the N1-C2 bond of the pyrazole.
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Electronic Distribution: The pyrazole ring is electron-rich (nucleophilic at C-3), while the pyrazine ring is electron-deficient. The bridgehead nitrogen (N1) donates electron density into the pyrazine system, modulating its reactivity.
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Substituents:
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2-Bromo: Located on the pyrazole ring, this position is highly activated for oxidative addition by transition metals (Pd, Ni).
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4,6-Dimethyl: These methyl groups on the pyrazine ring provide steric bulk, often improving metabolic stability by blocking cytochrome P450 oxidation sites and enhancing hydrophobic interactions within kinase ATP-binding pockets.
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Calculated Physicochemical Properties
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LogP (Lipophilicity): ~2.1 (Predicted) – Indicates moderate lipophilicity suitable for cell permeability.
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TPSA (Topological Polar Surface Area): ~30 Ų – Suggests good blood-brain barrier (BBB) penetration potential.
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pKa: The pyrazine nitrogen (N4) is weakly basic (pKa ~2–3), making the molecule neutral at physiological pH.
Synthetic Accessibility & Reactivity
Synthesis of the Core Scaffold
The synthesis of the pyrazolo[1,5-a]pyrazine core typically involves the condensation of 1,2-diaminopyrazoles (or N-aminopyrazoles) with 1,2-dicarbonyl compounds. However, the specific 4,6-dimethyl substitution pattern suggests a specialized precursor, often derived from the reaction of ethyl 5-aminopyrazole-4-carboxylate derivatives or via ring closure of functionalized pyrazines.
Critical Structural Note:
Researchers must distinguish this molecule from its isomer, pyrazolo[1,5-a]pyrimidine (made from 5-aminopyrazole + 1,3-diketones like acetylacetone). The pyrazine isomer discussed here is distinct and requires
Reactivity Profile
The molecule exhibits three distinct zones of reactivity:
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Zone A (C-2 Position - Bromine): The primary site for functionalization. The C-Br bond is highly reactive in Suzuki-Miyaura , Buchwald-Hartwig , and Stille couplings.
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Zone B (C-3 Position): The C-3 carbon is the most nucleophilic site on the aromatic core. It is susceptible to Electrophilic Aromatic Substitution (SEAr) , allowing for halogenation (iodination/bromination) or formylation (Vilsmeier-Haack) if the position is unsubstituted.
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Zone C (Pyrazine Ring): The 4,6-dimethyl groups are relatively inert but can undergo radical benzylic bromination under forcing conditions (NBS/AIBN), though this risks over-functionalization.
Diagram: Reactivity & Functionalization Workflow
Caption: Functionalization pathways for the 2-bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine scaffold.
Medicinal Chemistry Applications
Kinase Inhibition (JAK/STAT)
The pyrazolo[1,5-a]pyrazine scaffold is a bioisostere of the purine ring system found in ATP.
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Mechanism: The planar heterocycle mimics the adenine base of ATP, forming hydrogen bonds with the hinge region of kinase enzymes (e.g., JAK1, JAK2, TYK2).
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Selectivity: The 4,6-dimethyl substituents project into the hydrophobic regions I and II of the ATP binding pocket, often improving selectivity against off-target kinases.
Spinal Muscular Atrophy (SMA)
Recent patents (e.g., WO2020004594) highlight derivatives of this core as modulators of SMN2 gene splicing . The scaffold aids in stabilizing the interaction between the spliceosome and the SMN2 pre-mRNA, promoting the inclusion of Exon 7 to produce functional SMN protein.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Functionalization of the C-2 position to generate a 2-aryl derivative.
Reagents:
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Substrate: 2-Bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine (1.0 eq)
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Boronic Acid: Arylboronic acid (1.2 eq)
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
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Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
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Solvent: 1,4-Dioxane (degassed)
Procedure:
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Setup: In a microwave vial or round-bottom flask, combine the substrate, arylboronic acid, and Pd catalyst.
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Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.
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Solvent Addition: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.
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Reaction:
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Thermal: Heat to 90°C for 4–12 hours.
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Microwave: Irradiate at 110°C for 30–60 minutes.
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Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄.
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Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes).
Self-Validating Check:
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TLC: The starting material (bromide) is less polar than the product (biaryl). Use UV (254 nm) to monitor the disappearance of the bromide spot.
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NMR: Look for the disappearance of the starting material peaks and the appearance of new aromatic signals from the coupled aryl ring.
References
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Synthesis and Kinase Activity: WO2021207554A1 - Compounds and methods for modulating splicing. (2021).[1] Google Patents. Link
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Scaffold Chemistry: Synthesis of pyrazolo[1,5-a]pyrazine derivatives. (2019).[2] Chemistry of Heterocyclic Compounds. Link
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Catalog Confirmation: 2-bromo-4,6-dimethyl-pyrazolo[1,5-a]pyrazine Product Page. AChemBlock. Link
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Medicinal Application (SMA): WO2020004594A1 - Prophylactic or therapeutic agent for spinal muscular atrophy. (2020).[3] Google Patents. Link
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General Reactivity: Functionalization of Pyrazolo[1,5-a]pyrazines.[4][5][6][7] (2018).[8] Beilstein Journal of Organic Chemistry. Link
Sources
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation with pyridine ring - Enamine [enamine.net]
- 3. distantreader.org [distantreader.org]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 8. WO2018136661A1 - SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS - Google Patents [patents.google.com]
